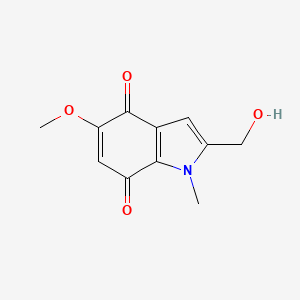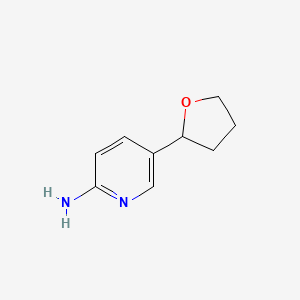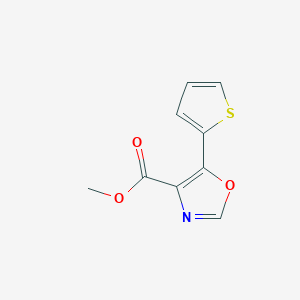
methyl 5-(thiophen-2-yl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate is a heterocyclic compound that features both a thiophene ring and an oxazole ring. These structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(thiophen-2-yl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with an oxazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism by which methyl 5-(thiophen-2-yl)oxazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effects.
Comparación Con Compuestos Similares
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile, making it suitable for specific applications in synthesis and research. Its structural features also contribute to its potential biological activities, distinguishing it from other related compounds.
Propiedades
Número CAS |
85210-60-2 |
|---|---|
Fórmula molecular |
C9H7NO3S |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)7-8(13-5-10-7)6-3-2-4-14-6/h2-5H,1H3 |
Clave InChI |
GQBHSTFWZAOCEG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC=N1)C2=CC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(Dimethylamino)ethoxy]propiononitrile](/img/structure/B8780664.png)
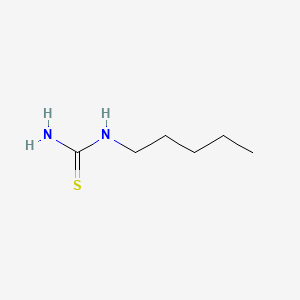
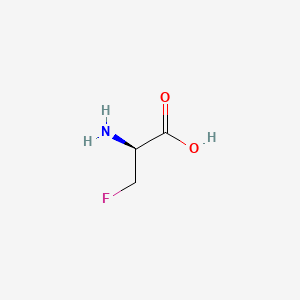
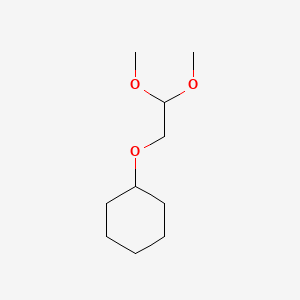
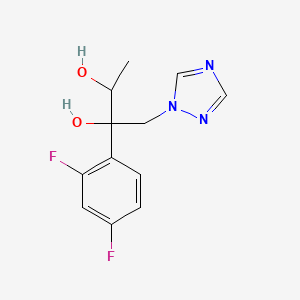
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8780705.png)
![2-[5-Methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]ethanol](/img/structure/B8780707.png)
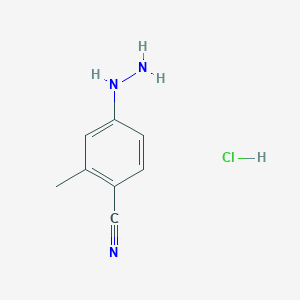
![2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE](/img/structure/B8780719.png)
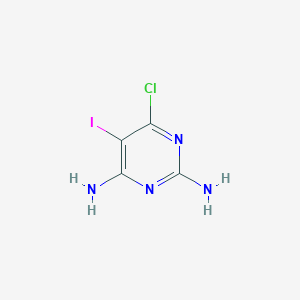
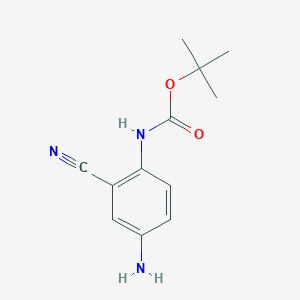
![Methyl (S)-5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B8780748.png)
